2-Propoxyaniline

CAS No.: 4469-78-7

Cat. No.: VC1990774

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4469-78-7 |

|---|---|

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 2-propoxyaniline |

| Standard InChI | InChI=1S/C9H13NO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3 |

| Standard InChI Key | AXXYMKMFXNCXGM-UHFFFAOYSA-N |

| SMILES | CCCOC1=CC=CC=C1N |

| Canonical SMILES | CCCOC1=CC=CC=C1N |

Introduction

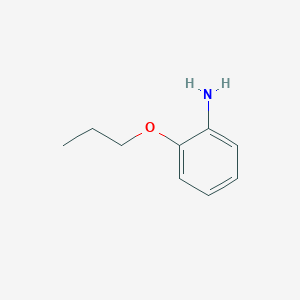

Chemical Structure and Properties

Molecular Structure

2-Propoxyaniline consists of an aniline core (a benzene ring with an amino group) and a propoxy group (-OCH₂CH₂CH₃) at the ortho position relative to the amino group. This chemical arrangement provides the molecule with both nucleophilic and electrophilic reaction sites, making it valuable for various chemical transformations.

| Structural Parameter | Information |

|---|---|

| Molecular Formula | C₉H₁₃NO |

| IUPAC Name | 2-propoxyaniline |

| CAS Number | 4469-78-7 |

| SMILES Notation | CCCOC1=CC=CC=C1N |

| InChI | InChI=1S/C9H13NO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3 |

| InChIKey | AXXYMKMFXNCXGM-UHFFFAOYSA-N |

Table 1: Structural identifiers for 2-propoxyaniline

Physical and Chemical Properties

2-Propoxyaniline exists as a liquid at room temperature with characteristic amine odor. Its physical properties are influenced by both the aromatic ring and the polar functional groups.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 151.09917 g/mol | Calculated |

| Physical State | Liquid | Experimental |

| Solubility | Soluble in organic solvents (ethanol, DMSO); limited water solubility | Experimental |

| Predicted Collision Cross Section [M+H]⁺ | 131.3 Ų | Computational |

| Predicted Collision Cross Section [M-H]⁻ | 134.4 Ų | Computational |

Table 2: Physical and chemical properties of 2-propoxyaniline

Spectroscopic Data

NMR spectroscopy provides valuable information about the structural characteristics of 2-propoxyaniline. The compound has been analyzed using various spectroscopic techniques to confirm its structure and purity.

| Spectral Data | Details |

|---|---|

| ¹H NMR | Sample: 2mM in DMSO, reference: DSS, Temperature: 298K, pH: 7.5, Spectrometer: Bruker Avance - 600MHz |

| Key Signals | Aromatic protons (6.4-7.2 ppm), -NH₂ group (3.9-4.0 ppm), -OCH₂- protons (3.9-4.0 ppm), -CH₂CH₃ protons (1.7-1.9 ppm), -CH₃ protons (1.0-1.1 ppm) |

Table 3: NMR spectroscopic data for 2-propoxyaniline

Synthesis Methods

Industrial Production

Industrial production methods for 2-propoxyaniline and related compounds typically employ continuous flow reactors to ensure precise control over reaction conditions and enhance safety. The process generally involves:

-

Controlled alkylation reactions using optimal catalyst systems

-

Continuous monitoring of reaction parameters

-

Efficient purification protocols to achieve high purity

For the hydrochloride salt of 2-propoxyaniline (CAS: 220594-10-5), specialized production methods have been developed for applications requiring high purity standards .

Derivatives of 2-Propoxyaniline

5-Nitro-2-propoxyaniline

The most notable derivative of 2-propoxyaniline is 5-nitro-2-propoxyaniline (C₉H₁₂N₂O₃), which has gained significant attention due to its properties as an artificial sweetener. This compound is characterized by:

-

Molecular weight: 196.20 g/mol

-

CAS Number: 553-79-7

-

Intensity of sweetness: Approximately 4000 times greater than sucrose

-

Physical appearance: Orange solid

-

Solubility: Slightly soluble in water; stable in boiling water and dilute acids

-

Regulatory status: Banned in the United States due to potential toxicity concerns

The synthesis of 5-nitro-2-propoxyaniline typically involves the nitration of 2-propoxyaniline using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Photoreactive Derivatives

Several photoreactive derivatives of 2-propoxyaniline have been synthesized for use in photoaffinity labeling studies. These compounds are designed to reveal interactions between small bioactive molecules and their receptors. Notable examples include:

-

5-Azido-2-propoxyaniline: A photoreactive probe synthesized for biochemical studies

-

2-Propoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]aniline: A diazirine-based derivative used in photoaffinity labeling

Applications

Research Applications

2-Propoxyaniline and its derivatives serve several important functions in research:

-

Synthetic Intermediates: As building blocks for more complex molecules with potential biological activities, including pharmaceutical candidates and functional materials.

-

Chemical Biology: Used in the development of chemical probes to study biological systems, particularly in the context of taste receptors and sweetness perception mechanisms .

Industrial Uses

The industrial applications of 2-propoxyaniline include:

-

Sweetener Production: Although 5-nitro-2-propoxyaniline is no longer used as a sweetener in the United States due to safety concerns, the synthesis pathways and structure-activity relationships have informed the development of other sweeteners .

-

Chemical Synthesis: As an intermediate in the production of various fine chemicals, dyes, and specialty compounds.

-

Materials Science: Potential applications in the development of functional materials with specific electronic or optical properties.

Biological Activity

Its derivative 5-nitro-2-propoxyaniline interacts with sweet taste receptors on the tongue, initiating a signal transduction pathway that leads to the perception of sweetness. The molecular basis for this interaction involves binding to the T1R2/T1R3 heterodimeric receptor complex .

Research into the structure-activity relationships of these compounds has provided valuable insights into the mechanisms of sweetness perception and has contributed to the development of novel sweeteners with improved safety profiles.

| Hazard Category | Classification | Warning Statement |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin |

| Skin Irritation | Category 2 | Causes skin irritation |

| Eye Irritation | Category 2A | Causes serious eye irritation |

| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |

| Aquatic Toxicity (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects |

Table 4: GHS hazard classification for 2-propoxyaniline

Appropriate safety measures when handling 2-propoxyaniline include:

-

Use of appropriate personal protective equipment

-

Adequate ventilation

-

Avoidance of skin contact and inhalation

-

Proper disposal methods to prevent environmental contamination

Current Research Trends

Current research involving 2-propoxyaniline and its derivatives focuses on:

-

Improved Synthetic Methods: Development of more efficient, environmentally friendly synthesis routes with higher yields and fewer byproducts .

-

Structure-Activity Relationship Studies: Investigation of how structural modifications affect biological activity, particularly in relation to sweetness perception and receptor binding .

-

Antimicrobial Applications: Exploration of potential antimicrobial properties of tetracyclic derivatives incorporating the propoxyaniline scaffold .

These research directions highlight the continued relevance of 2-propoxyaniline in chemical and biochemical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume